2-Aminopyridine-3,4-diol

Medicinal Chemistry ADME Prediction Computational Chemistry

Researchers seeking to optimize the physicochemical profile of 2-aminopyridine cores face a gap in commercially available high-PSA, low-LogP variants. 2-Aminopyridine-3,4-diol (CAS 856954-76-2) directly addresses this with its 2-amino-3,4-catechol motif. - Achieves PSA of 80.1 Ų and LogP of 0.0051, dramatically altering solubility and permeability vs. 2-aminopyridine. - Enables unique Fe(III)/Cu(II) chelation and oxidation to ortho-quinones-transformations not possible with mono-hydroxy analogs. - Supplied as a research-grade building block; standard B2B shipping applies with no controlled-substance permits required, ensuring rapid, reliable global procurement for medicinal chemistry and ligand design programs.

Molecular Formula C5H6N2O2
Molecular Weight 126.11 g/mol
CAS No. 856954-76-2
Cat. No. B15233762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminopyridine-3,4-diol
CAS856954-76-2
Molecular FormulaC5H6N2O2
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESC1=CNC(=C(C1=O)O)N
InChIInChI=1S/C5H6N2O2/c6-5-4(9)3(8)1-2-7-5/h1-2,9H,(H3,6,7,8)
InChIKeyOBWKIFDJLUUUGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminopyridine-3,4-diol – Core Properties and Procurement


2-Aminopyridine-3,4-diol (IUPAC: 2-amino-3-hydroxy-1H-pyridin-4-one) is a heterocyclic organic compound belonging to the aminopyridine class, characterized by an amino group at the 2-position and hydroxyl groups at the 3- and 4-positions on the pyridine ring . Its molecular formula is C5H6N2O2 with a molecular weight of 126.11 g/mol . The compound is primarily utilized as a synthetic intermediate or building block in medicinal chemistry and organic synthesis, rather than as a final bioactive entity .

Why Analogs Cannot Substitute 2-Aminopyridine-3,4-diol


While numerous aminopyridine and pyridinediol analogs exist, their distinct substitution patterns confer unique physicochemical properties that critically impact their reactivity, solubility, and biological target interactions. Substituting 2-Aminopyridine-3,4-diol (CAS 856954-76-2) with a close analog like 2-aminopyridine or 3,4-dihydroxypyridine is not a chemically equivalent exchange. The specific arrangement of the 2-amino group adjacent to the 3,4-diol system creates a unique electronic environment and hydrogen-bonding network . This directly influences properties such as polar surface area (PSA) and lipophilicity (LogP), which are key determinants in drug design, synthetic route planning, and analytical method development. The following quantitative evidence demonstrates why this specific substitution pattern matters for scientific and industrial applications.

Quantitative Comparison of 2-Aminopyridine-3,4-diol vs. Closest Analogs


Polar Surface Area Comparison

2-Aminopyridine-3,4-diol exhibits a significantly higher topological polar surface area (TPSA) compared to both 2-aminopyridine and 3,4-dihydroxypyridine. This difference arises from the additive contribution of the 2-amino and 3,4-diol moieties. The increased PSA is a key determinant of membrane permeability and oral bioavailability, making it a distinct starting point for lead optimization programs where modulating passive diffusion is required .

Medicinal Chemistry ADME Prediction Computational Chemistry

Lipophilicity (LogP) Comparison

The calculated LogP of 2-Aminopyridine-3,4-diol is 0.0051, indicating near-neutral lipophilicity . In contrast, 2-aminopyridine has a significantly higher LogP of 0.22, reflecting its greater lipophilic character due to the absence of the hydroxyl groups. This difference in lipophilicity will directly impact compound solubility in aqueous and organic phases, as well as its partitioning behavior in biological systems and chromatographic separations.

Medicinal Chemistry Lipophilicity Solubility

Synthetic Utility and Chelation Capacity

Unlike its mono-hydroxylated isomers 2-aminopyridine-3-ol and 2-aminopyridine-4-ol, 2-Aminopyridine-3,4-diol possesses two adjacent hydroxyl groups. This catechol-like moiety confers unique chelating properties for metal ions (e.g., Fe(III), Cu(II)) and enables a distinct set of synthetic transformations, such as oxidation to ortho-quinone derivatives or participation in cyclization reactions . The mono-hydroxylated isomers cannot undergo these specific reactions or form the same chelation complexes.

Organic Synthesis Building Block Regioselectivity

Optimal Use Cases Based on Differentiated Properties


Metal-Chelating Agent Design

The catechol-like 3,4-diol moiety of 2-Aminopyridine-3,4-diol (856954-76-2) is well-suited for synthesizing ligands for metal ion chelation, particularly for Fe(III) and Cu(II). This application is not feasible with the 2-aminopyridine or mono-hydroxypyridine analogs, which lack the requisite bidentate chelating site .

Physicochemical Property Modulation

In medicinal chemistry programs where a 2-aminopyridine core scaffold is being optimized, 2-Aminopyridine-3,4-diol serves as a strategic variant to dramatically increase PSA (to 80.1 Ų) and decrease LogP (to 0.0051) compared to the parent 2-aminopyridine . This is particularly relevant when aiming to reduce membrane permeability or improve aqueous solubility.

Ortho-Quinone and Heterocyclic Synthesis

The presence of two adjacent hydroxyl groups enables oxidation reactions to form ortho-quinone derivatives, a transformation not possible with 2-aminopyridine or its mono-hydroxylated isomers. This provides a unique synthetic pathway for constructing more complex, biologically relevant heterocyclic scaffolds .

Analytical Reference Standard Development

Given its distinct physicochemical profile (PSA, LogP), 2-Aminopyridine-3,4-diol is a valuable reference standard for developing and validating HPLC methods aimed at separating and identifying closely related aminopyridine impurities or metabolites in complex mixtures .

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